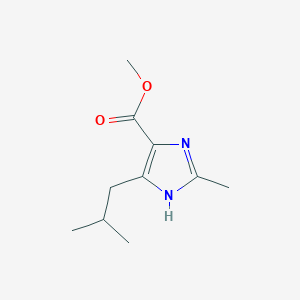![molecular formula C13H11N3O2S B1416594 7-(4-Methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-on CAS No. 941868-60-6](/img/structure/B1416594.png)
7-(4-Methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-on
Übersicht
Beschreibung
Thiazolo[5,4-d]pyridazine compounds are a class of heterocyclic compounds that contain a thiazole ring fused with a pyridazine ring . These compounds are known for their electron-deficient nature, high oxidative stability, and rigid planar structure, which enables efficient intermolecular π–π overlap . They have been used in the design of conjugated microporous polymers (CMPs), which are multifaceted photocatalysts .
Synthesis Analysis
While specific synthesis methods for your compound are not available, thiazolo[5,4-d]pyridazine compounds can be synthesized through various methods. For instance, CMPs linked by the electron-deficient thiazolo[5,4-d]thiazole were designed by extending the donor from benzene to pyrene to broaden the visible light activity .Molecular Structure Analysis
The thiazolo[5,4-d]pyridazine moiety is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . This structure allows these compounds to have broad absorption of visible light and higher efficiency of charge transfer .Chemical Reactions Analysis
Thiazolo[5,4-d]pyridazine compounds have been used in green light-driven selective aerobic oxidation of amines . They have shown remarkable photocatalytic performance in converting a wealth of primary and secondary amines to corresponding imines with molecular oxygen .Wissenschaftliche Forschungsanwendungen
Elektrolumineszierende Bauelemente
Thiazolo[4,5-d]pyridazinon-Derivate weisen exzellente elektronische Strukturen mit Energielücken auf, die typischerweise im Bereich von 2,5–3,0 eV liegen, was für elektrolumineszierende (EL-)Anwendungen förderlich ist. Ihre angemessene thermische Stabilität und wertvollen photophysikalischen Eigenschaften machen sie für den Einsatz in EL-Bauelementen geeignet. Diese Verbindungen können als Hostmaterialien für gelblich-grüne und gelbgrüne Emissionen dienen, was für organische Kleinmoleküle recht einzigartig ist und ihr Potenzial bei der Entwicklung neuartiger, leichtgewichtiger und vollständig organischer Dotierstoffe für EL-Bauelemente aufzeigt .
Organische Halbleiter
Der Thiazolo[4,5-d]pyridazinon-Kern ist ein elektronenarmes System mit hoher oxidativer Stabilität und einer starren planaren Struktur, die eine effiziente intermolekulare π–π-Überlappung ermöglicht. Dies macht ihn zu einem vielversprechenden Baustein bei der Synthese von Halbleitern für die Plastikelektronik. Die elterliche Thiazolo[4,5-d]pyridazinon-Einheit besitzt bereits attraktive Eigenschaften für Anwendungen in der organischen Elektronik, insbesondere im Bereich der organischen Photovoltaik .
Synthetische Chemie
In der synthetischen Chemie werden Thiazolo[4,5-d]pyridazinon-Verbindungen als Zwischenprodukte bei der Herstellung verschiedener Thiazolopyridin- und Tetrahydrothiazolopyridin-Derivate verwendet. Diese Derivate haben eine Reihe von Anwendungen, darunter die Entwicklung neuer Pharmazeutika und Agrochemikalien .
Optoelektronische Materialien
Aufgrund ihrer exzellenten elektronischen Strukturen und thermischen Stabilität sind Thiazolo[4,5-d]pyridazinon-Verbindungen wertvoll für Anwendungen in optoelektronischen Materialien. Sie können bei der Konstruktion und Synthese von Materialien für Leuchtdioden (LEDs), Solarzellen und andere Geräte verwendet werden, die Materialien mit bestimmten elektronischen und photophysikalischen Eigenschaften erfordern .
Materialwissenschaften
Thiazolo[4,5-d]pyridazinon-basierte Materialien sind in den Materialwissenschaften aufgrund ihrer starren planaren Struktur und ihrer elektronenarmen Natur von Interesse. Sie werden auf ihr Potenzial hin untersucht, neue Materialien mit verbesserten Eigenschaften für verschiedene Anwendungen zu schaffen, darunter flexible Elektronik und Sensoren .
Wirkmechanismus
The mode of action of such compounds often involves interactions with specific proteins or enzymes in the body, leading to changes in biochemical pathways and cellular functions . The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can significantly impact their bioavailability and therapeutic effects .
The action environment, including factors such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability . For example, certain compounds might be more effective or stable under acidic or alkaline conditions, at certain temperatures, or in the presence of specific cofactors .
Biochemische Analyse
Biochemical Properties
7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as poly (ADP-ribose) polymerase-1, which is involved in DNA repair processes . Additionally, it interacts with estrogen receptors, serving as a ligand that can modulate receptor activity . These interactions highlight the potential of 7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one in therapeutic applications.
Cellular Effects
The effects of 7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . It can induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial membrane potential . Furthermore, 7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one affects gene expression by modulating transcription factors and other regulatory proteins . These cellular effects underscore its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, 7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one exerts its effects through various mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function . This compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function . Additionally, it can activate or inhibit gene expression by interacting with transcription factors and other regulatory proteins . These molecular mechanisms provide insights into the diverse biological activities of 7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one change over time. This compound exhibits stability under various conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term studies have shown that 7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are crucial for understanding the long-term potential of this compound in therapeutic applications.
Dosage Effects in Animal Models
The effects of 7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one vary with different dosages in animal models. At low doses, this compound can effectively inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage effects highlight the importance of optimizing the dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and biotransformation . This compound can also affect metabolic flux by altering the levels of key metabolites involved in cellular processes . Understanding the metabolic pathways of 7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is essential for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, it can bind to plasma proteins, affecting its distribution and bioavailability . These factors influence the overall pharmacokinetics and therapeutic potential of 7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one.
Subcellular Localization
The subcellular localization of 7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biological activity . Understanding the subcellular localization of 7-(4-methoxyphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Eigenschaften
IUPAC Name |
7-(4-methoxyphenyl)-2-methyl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-7-14-11-12(19-7)10(15-16-13(11)17)8-3-5-9(18-2)6-4-8/h3-6H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFQMQTWRHXCPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NNC2=O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[5-(4-hydroxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1416513.png)



![{4-[(Difluoromethyl)thio]phenyl}methanol](/img/structure/B1416518.png)







